molecular formula C9H8N2O3 B2582499 1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one CAS No. 2193067-29-5

1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one

Cat. No.: B2582499
CAS No.: 2193067-29-5
M. Wt: 192.174
InChI Key: MRNBUJVPZNBWCT-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one is a versatile small molecule scaffold with a molecular weight of 192.17 g/mol This compound is characterized by its unique furo[2,3-d]pyrimidine structure, which is a fused heterocyclic system containing both furan and pyrimidine rings

Preparation Methods

The synthesis of 1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the furo[2,3-d]pyrimidine core . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-acetyl-6-methyl-3H-furo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-4(12)6-5(2)14-9-7(6)8(13)10-3-11-9/h3H,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNBUJVPZNBWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)N=CNC2=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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